molecular formula C10H7BrN2O3 B15241996 5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid

5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B15241996
M. Wt: 283.08 g/mol
InChI Key: JHPXUUYLFLVJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an amino group, a bromophenyl group, and a carboxylic acid group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

    Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through subsequent functional group transformations, such as nucleophilic substitution and oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids with different oxidation states, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.

Scientific Research Applications

5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling.

    Modulation of Gene Expression: It can affect the expression of genes involved in critical biological processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    5-Amino-2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid: The bromine substituent is positioned differently, potentially altering its chemical and biological properties.

    5-Amino-2-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid: Contains a chlorine substituent instead of bromine, which may influence its reactivity and interactions.

Uniqueness

5-Amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the specific positioning of the bromine substituent on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-amino-2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c11-6-3-1-2-5(4-6)9-13-7(10(14)15)8(12)16-9/h1-4H,12H2,(H,14,15)

InChI Key

JHPXUUYLFLVJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=C(O2)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.